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Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy. The

development of targeted therapies has opened new avenues for treatment, particularly for AML

subtypes with specific genetic alterations. Balomenib (ZE63-0302) is a novel, potent, and

selective oral small molecule inhibitor of the menin-KMT2A (MLL) interaction.[1][2][3] This

interaction is a critical driver of leukemogenesis in AML with KMT2A rearrangements (KMT2Ar)

or nucleophosmin 1 (NPM1) mutations.[4][5] By disrupting this interaction, menin inhibitors can

downregulate the expression of key oncogenic genes like HOX and MEIS1, leading to

differentiation and apoptosis of leukemic cells.

Given the complexity of AML and the emergence of resistance to monotherapies, combination

strategies are essential. These application notes provide a comprehensive overview of the

scientific rationale, preclinical data on analogous compounds, and detailed protocols for

investigating Balomenib in combination with other standard-of-care and emerging AML

therapies.
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Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene

expression in myeloid cells. In AML with KMT2A rearrangements or NPM1 mutations, the

menin protein interacts with the KMT2A complex, leading to the aberrant expression of genes

that drive leukemic proliferation and block differentiation. Balomenib binds to menin,

preventing its interaction with KMT2A and thereby reversing this oncogenic gene expression

program.

The rationale for combining Balomenib with other AML drugs is to target multiple, non-

overlapping survival pathways, potentially leading to synergistic anti-leukemic activity and

overcoming resistance. Preclinical studies with other menin inhibitors have shown promising

synergistic effects when combined with agents targeting apoptosis (BCL-2 inhibitors), DNA

methylation (hypomethylating agents), and other signaling pathways.

Preclinical and Early Clinical Development of
Balomenib
Balomenib has demonstrated potent anti-leukemic activity in preclinical in vitro and in vivo

models as a single agent. It has shown an improved safety profile in preclinical studies, with a

lack of QTc prolongation and no significant interaction with cytochrome P450 3A4 metabolism.

Furthermore, it shows reduced susceptibility to "hot spot" menin mutations that can confer

resistance to other menin inhibitors.

A Phase 1 clinical trial for Balomenib has been initiated in Australia to evaluate its safety,

pharmacokinetics, and target engagement in healthy volunteers. Preclinical data suggests

strong potential for combination with Eilean Therapeutics' BCL-2 selective inhibitor, eiletoclax

(ZE50-0134), and their pan-FLT3/IRAK4 inhibitor, lomonitinib (ZE46-0134).

Quantitative Data on Menin Inhibitor Combinations
While specific quantitative data for Balomenib combinations are emerging from ongoing

studies, data from other menin inhibitors in combination with standard-of-care AML drugs

provide a strong rationale and benchmark for future investigations.

Table 1: Preclinical Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines
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Cell Line Combination
Synergy Score
(Method)

Finding Reference

MOLM-13

(KMT2A-r)

JNJ-75276617 +

Venetoclax

Synergistic (not

specified)

Doublet

combination

induced a

synergistic

antiproliferative

effect compared

to monotherapy.

MOLM-13

(KMT2A-r)

JNJ-75276617 +

Venetoclax +

Azacitidine

Synergistic (not

specified)

Triplet

combination

further enhanced

the synergistic

antiproliferative

effect.

MV4-11,

MOLM13, OCI-

AML3

SNDX-50469 +

Venetoclax

Delta synergy

scores > 1.0 (ZIP

method)

Synergistic in

vitro lethality in

AML cells

expressing

MLL1-r or

mtNPM1.

Primary

NPM1c/FLT3

mutant AML cells

SNDX-50469 +

Venetoclax

More effective in

combination

The combination

was more

effective in vitro

in primary patient

samples.

Table 2: Clinical Trial Data for Menin Inhibitor Combinations in Relapsed/Refractory (R/R) and

Newly Diagnosed (ND) AML
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Menin
Inhibitor

Combinat
ion
Therapy

Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Composit
e
Complete
Remissio
n (CRc)
Rate

Clinical
Trial
Identifier

Referenc
e

Bleximenib

+

Venetoclax

+

Azacitidine

R/R AML

with

KMT2Ar or

NPM1m

79% 41%
NCT05453

903

Bleximenib

+ Intensive

Chemother

apy (7+3)

ND AML fit

for IC
95% 86%

NCT05453

903

Revumenib

+

Azacitidine

+

Venetoclax

ND AML

(>60 years)

with

KMT2Ar or

NPM1m

90.5% (at

dose level

1)

96% (in

efficacy-

evaluable

patients)

NCT03013

998

Ziftomenib

+

Cytarabine

+

Daunorubic

in

ND high-

risk

KMT2Ar/N

PM1m

AML

Not

Reported

100%

(NPM1m at

200mg),

83%

(KMT2Ar at

400mg)

Not

specified

Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy
Assessment of Balomenib Combinations
Objective: To determine the anti-leukemic activity of Balomenib in combination with another

AML drug (e.g., venetoclax, azacitidine, gilteritinib) and to quantify the degree of synergy.

Materials:
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AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m)

Primary AML patient samples

Balomenib

Combination drug (e.g., venetoclax)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

384-well white-walled, white-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

Methodology:

Cell Seeding: Seed AML cells in 384-well plates at an optimized density (e.g., 2,400

cells/well for MOLM-13, 4,500 cells/well for OCI-AML2) in a final volume of 60 µL per well.

Drug Plating: Prepare a dose-response matrix of Balomenib and the combination drug.

Typically, an 8x8 matrix is used with serial dilutions of each drug. Include single-agent

controls for each drug and a vehicle control (DMSO).

Incubation: Incubate the cells with the drug combinations for a specified period, typically 72

to 96 hours, at 37°C and 5% CO2.

Cell Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo®

assay according to the manufacturer's protocol. This assay measures ATP levels, which

correlate with the number of viable cells.

Data Analysis and Synergy Calculation:

Normalize the luminescence readings to the vehicle control to determine the percentage of

cell viability.

Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
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Quantify synergy using a recognized model such as the Chou-Talalay method to calculate

the Combination Index (CI).

CI < 1: Synergy

CI = 1: Additive effect

CI > 1: Antagonism

Protocol 2: Apoptosis Assay
Objective: To determine if the combination of Balomenib and another AML drug induces

apoptosis.

Materials:

AML cells treated as described in Protocol 1.

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI) or TO-PRO-3 Iodide

Flow cytometer

Methodology:

Cell Treatment: Treat AML cells with Balomenib, the combination drug, and the combination

at their respective IC50 concentrations for 48-72 hours.

Cell Staining: Harvest the cells and stain with Annexin V-FITC and a viability dye (PI or TO-

PRO-3) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Annexin V-positive, viability dye-negative cells are early apoptotic.

Annexin V-positive, viability dye-positive cells are late apoptotic/necrotic.
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Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared

to the vehicle control.
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Caption: Mechanism of action of Balomenib in AML.

Experimental Workflow for Synergy Assessment
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Caption: Workflow for in vitro synergy testing.
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Rationale for Combining Balomenib with a BCL-2
Inhibitor
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Caption: Dual targeting of proliferation and survival pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Eilean Therapeutics Launches First Patient Trial for Menin Inhibitor Balamenib
[synapse.patsnap.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15569023?utm_src=pdf-body
https://www.benchchem.com/product/b15569023?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569023?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/blog/eilean-therapeutics-launches-first-patient-trial-for-menin-inhibitor-balamenib
https://synapse.patsnap.com/blog/eilean-therapeutics-launches-first-patient-trial-for-menin-inhibitor-balamenib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. EILEAN THERAPEUTICS APPROVED TO INITIATE FIRST PATIENT TRIAL WITH
BALAMENIB (ZE63-0302), A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR — Eilean
Therapeutics [eileanther.com]

3. EXPERT SYSTEMS CELEBRATES A MILESTONE WITH EILEAN THERAPEUTICS:
INITIATION OF FIRST-IN-PATIENT TRIAL OF BALAMENIB, A SELECTIVE BEST-IN-CLASS
MENIN INHIBITOR — Expert Systems [expertsystems.inc]

4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-
rearranged AML | VJHemOnc [vjhemonc.com]

5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-
Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Balomenib in
Combination with Other AML Drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569023#using-balomenib-in-combination-with-
other-aml-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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